REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[CH:11]([N:14]1[C:18]([C:19]([F:22])([F:21])[F:20])=[C:17]([C:23](OCC)=[O:24])[CH:16]=[N:15]1)([CH3:13])[CH3:12].Cl>C1(C)C=CC=CC=1>[CH:11]([N:14]1[C:18]([C:19]([F:21])([F:20])[F:22])=[C:17]([CH2:23][OH:24])[CH:16]=[N:15]1)([CH3:13])[CH3:12] |f:0.1|
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Name
|
|
Quantity
|
99 mL
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Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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C(C)(C)N1N=CC(=C1C(F)(F)F)C(=O)OCC
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Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 4 hours at room temperature
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Duration
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4 h
|
Type
|
EXTRACTION
|
Details
|
then extracted with EtOAc (400 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (200 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=CC(=C1C(F)(F)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 105.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |